PF-5190457

Catalog No.
S539280
CAS No.
1334782-79-4
M.F
C29H32N6OS
M. Wt
512.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-5190457

CAS Number

1334782-79-4

Product Name

PF-5190457

IUPAC Name

2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)-1-[2-[(1R)-5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-2,7-diazaspiro[3.5]nonan-7-yl]ethanone

Molecular Formula

C29H32N6OS

Molecular Weight

512.7 g/mol

InChI

InChI=1S/C29H32N6OS/c1-19-11-25(31-18-30-19)22-3-5-24-21(12-22)4-6-26(24)35-16-29(17-35)7-9-33(10-8-29)27(36)13-23-15-34-14-20(2)37-28(34)32-23/h3,5,11-12,14-15,18,26H,4,6-10,13,16-17H2,1-2H3/t26-/m1/s1

InChI Key

ZIUDADZJCKGWKR-AREMUKBSSA-N

SMILES

CC1=CC(=NC=N1)C2=CC3=C(C=C2)C(CC3)N4CC5(C4)CCN(CC5)C(=O)CC6=CN7C=C(SC7=N6)C

Solubility

Soluble in DMSO, not in water

Synonyms

PF-5190457; PF 5190457; PF5190457; PF-05190457; PF05190457; PF 05190457.

Canonical SMILES

CC1=CC(=NC=N1)C2=CC3=C(C=C2)C(CC3)N4CC5(C4)CCN(CC5)C(=O)CC6=CN7C=C(SC7=N6)C

Isomeric SMILES

CC1=CC(=NC=N1)C2=CC3=C(C=C2)[C@@H](CC3)N4CC5(C4)CCN(CC5)C(=O)CC6=CN7C=C(SC7=N6)C

Description

The exact mass of the compound 2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)-1-[2-[(1R)-5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-2,7-diazaspiro[3.5]nonan-7-yl]ethanone is 512.23583 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-5190457 is a novel compound classified as a ghrelin receptor inverse agonist, specifically targeting the growth hormone secretagogue receptor type 1a (GHS-R1a). This compound is currently under clinical investigation for its potential to treat alcohol use disorder. PF-5190457 functions by inhibiting the constitutive activity of GHS-R1a and competitively blocking its activation by acyl-ghrelin, a hormone that stimulates appetite and promotes food intake. Its chemical structure includes an indane moiety, which consists of a cyclopentane fused to a benzene ring, and it has a molecular formula of C29H32N6OS .

PF-5190457 undergoes biotransformation primarily in the liver, where it is metabolized into several hydroxylated metabolites. Notably, one major metabolite identified is PF-6870961, which was observed in human plasma following oral administration of PF-5190457. The formation of this metabolite involves the action of molybdenum-containing oxidases such as aldehyde oxidase and xanthine oxidase, which are critical for its metabolic pathway . The

PF-5190457 has demonstrated significant biological activity in preclinical studies. It has been shown to reduce alcohol craving and consumption in rodent models, suggesting its potential efficacy in treating alcohol use disorder. The compound's pharmacodynamics include altering the acyl-to-total ghrelin ratio and influencing insulin-like growth factor-1 levels . Additionally, safety and tolerability assessments during clinical trials indicate that PF-5190457 can be administered alongside alcohol without significant adverse effects, although caution is warranted due to possible interactions .

The synthesis of PF-5190457 involves multiple steps that focus on constructing its complex molecular framework. The initial synthetic route likely includes:

  • Formation of the Indane Core: Utilizing cyclization techniques to form the indane structure.
  • Substituent Addition: Introducing various functional groups through nucleophilic substitutions or coupling reactions.
  • Final Modifications: Refining the molecule to enhance selectivity and potency against GHS-R1a.

PF-5190457 is primarily being studied for its application in treating alcohol use disorder. Its mechanism as a ghrelin receptor inverse agonist positions it as a promising candidate for reducing alcohol cravings and consumption. Beyond this primary application, there may be potential for PF-5190457 in other metabolic disorders related to ghrelin signaling, including obesity and type 2 diabetes .

Studies investigating the interactions between PF-5190457 and alcohol have provided insights into its safety profile. Preclinical experiments indicated that co-administration with alcohol did not lead to significant adverse effects on locomotor activity or sedation levels beyond what would be expected from alcohol alone. Clinical trials further confirmed that PF-5190457 could be safely administered with alcohol, although it may increase sedation and affect heart rate and blood glucose levels .

Several compounds share structural or functional similarities with PF-5190457. Here are some notable examples:

Compound NameClassUnique Features
Raloxifene HydrochlorideSelective Estrogen Receptor ModulatorUsed primarily for osteoporosis treatment
FebuxostatXanthine Oxidase InhibitorPrimarily used for gout management
TacrineAcetylcholinesterase InhibitorUsed in Alzheimer's disease treatment
PF-6870961Metabolite of PF-5190457Hydroxylated form with potential similar effects

PF-5190457 stands out due to its specific targeting of GHS-R1a as an inverse agonist, differentiating it from other compounds that may act through different mechanisms or target different receptors .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.4

Hydrogen Bond Acceptor Count

6

Exact Mass

512.23583084 g/mol

Monoisotopic Mass

512.23583084 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FF33NL9U5G

Wikipedia

PF-05190457

Dates

Modify: 2023-08-15
1: Ghareeb M, Leggio L, El-Kattan A, Akhlaghi F. Development and validation of an
2: Bhattacharya SK, Andrews K, Beveridge R, Cameron KO, Chen C, Dunn M, Fernando

Explore Compound Types